molecular formula C16H18OS B8077754 1-Tert-butylsulfanyl-4-phenoxybenzene

1-Tert-butylsulfanyl-4-phenoxybenzene

Cat. No.: B8077754
M. Wt: 258.4 g/mol
InChI Key: MCMFJIRIYKFJSU-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-4-phenoxybenzene is a diaryl ether derivative featuring a tert-butylsulfanyl (C₄H₉S-) group at the 1-position and a phenoxy (C₆H₅O-) group at the 4-position of the benzene ring. This compound combines the steric bulk of the tert-butyl group with the electronic effects of sulfur and oxygen, making it a candidate for applications in materials science or medicinal chemistry.

Properties

IUPAC Name

1-tert-butylsulfanyl-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-16(2,3)18-15-11-9-14(10-12-15)17-13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMFJIRIYKFJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • 1-Tert-butylsulfanyl-4-phenoxybenzene: Contains a phenoxy (O-linked) group at the 4-position.
  • 4-Tert-butyldiphenyl Sulfide: Features a phenylsulfanyl (S-linked) group at the 4-position (synonym: 1-tert-butyl-4-phenylsulfanylbenzene).

Functional Implications :

  • Electronic Effects: The phenoxy group in the target compound introduces stronger electron-withdrawing effects compared to the phenylsulfanyl group in 4-tert-butyldiphenyl sulfide. This could influence reactivity in electrophilic substitution reactions.
  • Lipophilicity : Sulfides (e.g., 4-tert-butyldiphenyl sulfide) are generally more lipophilic than ethers, suggesting the target compound may exhibit lower membrane permeability.
  • Stability: Ethers (phenoxy) are typically more hydrolytically stable than sulfides under acidic or oxidative conditions.

Comparison with 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

Structural Differences :

  • The fluorinated analog includes a benzylsulfanyl group, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 4-position.

Functional Implications :

  • Electron-Withdrawing Effects : The -CF₃ and fluorine groups in the fluorinated compound create strong electron-deficient aromatic systems, enhancing reactivity toward nucleophilic attack. The target compound lacks these groups, making it less polar.
  • Biological Activity: Fluorinated compounds often exhibit improved bioavailability and metabolic stability. The target compound’s tert-butylsulfanyl and phenoxy groups may limit such advantages but could reduce toxicity risks.

Comparison with 4-tert-butylbenzenesulfonamide Derivatives

Structural Differences :

  • Sulfonamide Analogs: Replace the sulfanyl and phenoxy groups with a sulfonamide (-SO₂NH₂) moiety.

Functional Implications :

  • Reactivity : Sulfonamides are strong leaving groups and participate in nucleophilic substitution reactions, unlike the target compound’s ether and sulfide groups.
  • Polarity: Sulfonamides are highly polar due to hydrogen-bonding capabilities, whereas the target compound’s tert-butylsulfanyl and phenoxy groups confer moderate hydrophobicity.

Data Table: Structural and Functional Properties of Compared Compounds

Compound CAS Number Key Functional Groups Substituents Potential Applications
This compound N/A Phenoxy, tert-butylsulfanyl -O-C₆H₅, -S-C₄H₉ Polymer stabilizers, intermediates
4-Tert-butyldiphenyl sulfide 105854-98-6 Phenylsulfanyl, tert-butyl -S-C₆H₅, -C₄H₉ Agrochemicals, catalytic ligands
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene N/A Benzylsulfanyl, -F, -CF₃ -S-CH₂C₆H₅, -F, -CF₃ Antiviral/anticancer agents
4-tert-butylbenzenesulfonamide 6292-59-7 Sulfonamide, tert-butyl -SO₂NH₂, -C₄H₉ Pharmaceuticals (e.g., bosentan intermediates)

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